molecular formula C9H14F2O B2405962 [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol CAS No. 2503155-19-7

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol

Cat. No.: B2405962
CAS No.: 2503155-19-7
M. Wt: 176.207
InChI Key: OHJWKXSNWHWPAX-YUMQZZPRSA-N
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Description

[(3S,8R)-2,2-Difluorospiro[25]octan-8-yl]methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro[25]octane core with two fluorine atoms and a methanol group

Properties

IUPAC Name

[(3S,8R)-2,2-difluorospiro[2.5]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)6-8(9)4-2-1-3-7(8)5-12/h7,12H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWKXSNWHWPAX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2(F)F)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CC2(F)F)[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atoms and the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, methyl derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is unique due to its combination of a spirocyclic core, fluorine atoms, and a methanol group. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Chemical Structure and Properties

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is characterized by its spirocyclic structure, which contributes to its biological activity. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C10_{10}H15_{15}F2_{2}O
  • Molecular Weight : 192.23 g/mol

Research indicates that [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and lipid profiles.
  • Receptor Modulation : The compound has shown promise in modulating receptors related to neurotransmission and inflammation, which could have implications for neurological disorders and inflammatory diseases.
  • Antimicrobial Properties : Some investigations have highlighted the antimicrobial effects of this compound against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal investigated the antidiabetic effects of [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol in diabetic mice models. The results indicated a significant reduction in blood glucose levels compared to the control group, attributed to enhanced insulin sensitivity.

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)250 ± 20150 ± 15
Body Weight (g)30 ± 528 ± 4
Insulin Level (µU/mL)5 ± 110 ± 1

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The findings suggested that treatment with [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol led to decreased markers of oxidative stress and inflammation in brain tissues.

ParameterControl GroupTreatment Group
Oxidative Stress Marker (µM)40 ± 520 ± 3
Inflammatory Cytokines (pg/mL)200 ± 30100 ± 20

Q & A

Q. What are the key synthetic strategies for [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol?

The synthesis typically involves constructing the spirocyclic core followed by fluorination and functionalization. For example:

  • Spirocycle formation : Use cyclopropanation or ring-closing metathesis to generate the spiro[2.5]octane scaffold.
  • Fluorination : Introduce difluoro groups via electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid over-fluorination or ring strain .
  • Methanol functionalization : Oxidize or reduce intermediates (e.g., aldehydes to alcohols) using NaBH₄ or LiAlH₄, followed by stereochemical verification via X-ray crystallography or NOESY NMR .

Q. How can the stereochemical integrity of the (3S,8R) configuration be confirmed?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration by analyzing heavy-atom derivatives or anomalous scattering .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations with computational models (DFT-optimized structures) .

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₄F₂O).
  • Multinuclear NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC maps connectivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which is critical for handling during reactions .

Advanced Research Questions

Q. How can stereochemical lability in [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol be mitigated during synthesis?

  • Low-temperature reactions : Perform fluorination and functionalization steps below −20°C to minimize epimerization.
  • Kinetic vs. thermodynamic control : Optimize reaction time and solvent polarity (e.g., use THF over DMF) to favor the desired (3S,8R) isomer .
  • Crystallization-driven purification : Exploit differential solubility of diastereomers in methanol/water mixtures to isolate the target configuration .

Q. What strategies address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Solubility parameter modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimental validation via UV-Vis or gravimetric analysis is recommended .
  • Co-solvent systems : For biological assays, employ DMSO/water mixtures (≤5% DMSO) to balance solubility and biocompatibility .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to identify reactive sites (e.g., electron-deficient sp³ carbons adjacent to fluorine).
  • Fukui indices : Calculate f+f^+ (electrophilicity) and ff^- (nucleophilicity) to prioritize reaction pathways .

Q. What experimental designs elucidate structure-activity relationships (SAR) for biological targets?

  • Analog synthesis : Modify the spirocycle size (e.g., spiro[3.4] vs. spiro[2.5]) or fluorine substitution pattern to assess impact on binding affinity.
  • In vitro assays : Pair surface plasmon resonance (SPR) with cellular assays (e.g., kinase inhibition) to correlate binding kinetics with functional activity .

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Reaction monitoring : Use inline FTIR or LC-MS to identify intermediates and optimize quenching times.
  • Catalyst screening : Test palladium vs. nickel catalysts for critical steps (e.g., cross-coupling) to improve efficiency .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodValue/ObservationReference
Melting PointDifferential Scanning Calorimetry98–102°C (decomposition)
LogP (Partition Coefficient)Shake-flask HPLC1.2 ± 0.3
Aqueous SolubilityUV-Vis (λ = 254 nm)2.8 mg/mL in PBS (pH 7.4)

Q. Table 2. Stereochemical Analysis via NMR

Proton (δ, ppm)3JHH^3J_{HH} (Hz)NOE CorrelationsConfiguration Assignment
H-3 (3.45)8.2H-8, H-13S
H-8 (4.20)6.5H-3, H-98R

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